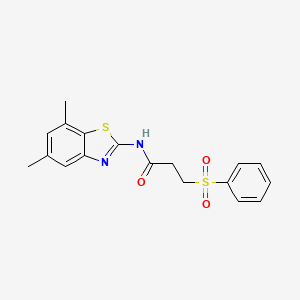
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N2O4S2, with a molecular weight of approximately 510.1 g/mol. The compound features a benzothiazole moiety , which is known for its significant biological activity, including antimicrobial and anticancer properties. The benzenesulfonyl group enhances the compound's solubility and reactivity, making it suitable for various chemical applications .
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4S2 |
| Molecular Weight | 510.1 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multiple steps that require specific conditions such as temperature control and choice of solvents. The complexity of the synthesis reflects the intricate structure of the compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro evaluations demonstrate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, compounds derived from benzothiazole have shown effectiveness against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549 and H1299) .
Mechanism of Action:
The mechanism through which these compounds exert their effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways such as AKT and ERK.
- Reduction in the expression levels of inflammatory cytokines like IL-6 and TNF-α .
Case Studies
One notable study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, a specific compound (compound B7) demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 1 μM. This compound not only promoted apoptosis but also arrested the cell cycle in A431 and A549 cells .
Potential Applications
The unique structural attributes of this compound position it as a promising candidate for drug development aimed at treating various cancers and inflammatory diseases. Its dual action—targeting both tumor growth and inflammation—presents a novel therapeutic strategy .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-10-13(2)17-15(11-12)19-18(24-17)20-16(21)8-9-25(22,23)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGYXMYDOSEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














